Phzbaz
Description
Phzbaz (1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one) is a synthetic derivative of phlorizin, a naturally occurring dihydrochalcone glycoside. Its structure integrates a phlorizin backbone modified with a 4-azidobenzyl group, introducing photoreactive azide functionality . Key attributes include:
- CAS Number: 109234-08-4
- Synonyms: 4-azidobenzylphlorizin, phlorizinyl 5'-benzylazide .
- Molecular Weight: Estimated at ~600 g/mol (calculated from structural components).
- Applications: Primarily utilized in biochemical research as a photoaffinity labeling probe due to its azide group, which enables covalent crosslinking upon UV irradiation .
Properties
CAS No. |
109234-08-4 |
|---|---|
Molecular Formula |
C28H29N3O10 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H29N3O10/c29-31-30-16-6-1-15(2-7-16)11-18-20(35)12-21(40-28-27(39)26(38)25(37)22(13-32)41-28)23(24(18)36)19(34)10-5-14-3-8-17(33)9-4-14/h1-4,6-9,12,22,25-28,32-33,35-39H,5,10-11,13H2/t22-,25-,26+,27-,28-/m1/s1 |
InChI Key |
YNRPWRKJTWTRME-FSKOWZIRSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)OC4C(C(C(C(O4)CO)O)O)O)O |
Synonyms |
4-azidobenzylphlorizin phlorizinyl 5'-benzylazide PHZBAZ |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarities and Divergences
- Phlorizin : Shares the glycosylated dihydrochalcone backbone with this compound but lacks the azide group. This difference renders phlorizin inactive in photoaffinity applications but effective in sodium-glucose transport protein (SGLT) inhibition .
- ANP: While both ANP and this compound contain azides, ANP’s simpler structure lacks the glycosylation and phenolic hydroxyl groups critical for targeting carbohydrate-binding proteins. ANP is typically employed in surface functionalization, whereas this compound’s complexity enables precise biomolecular tagging .
Functional Performance in Research
- Binding Specificity: this compound’s glucopyranosyloxy group enhances affinity for glucose transporters and glycosidases, a feature absent in ANP. However, its bulkier structure may reduce membrane permeability compared to phlorizin .
- Photoreactivity: this compound’s azide group exhibits higher selectivity under UV light compared to ANP’s broader reactivity, minimizing non-specific crosslinking .
Research Findings and Limitations
- Glycosylation Studies : this compound has been used to probe glycosylation patterns in membrane proteins, leveraging its dual functionality (azide for crosslinking, glycosyl group for targeting) .
- Limitations : this compound’s instability in aqueous solutions (common to arylazides) and regulatory ambiguity (unlike phlorizin) restrict its use in clinical settings .
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